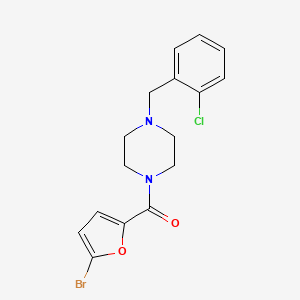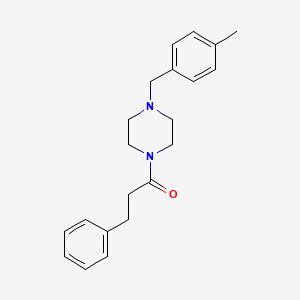
4-(2,4-dichlorophenoxy)-N-2-pyrazinylbutanamide
描述
4-(2,4-dichlorophenoxy)-N-2-pyrazinylbutanamide, commonly known as DCPB, is a chemical compound that belongs to the class of pyrazine-based herbicides. It is widely used in agricultural practices as a selective herbicide to control broadleaf weeds in crops such as corn, soybeans, and wheat. The chemical structure of DCPB makes it highly effective against weeds, while being safe for crops.
作用机制
DCPB acts by inhibiting the growth of broadleaf weeds through the disruption of their hormonal balance. The compound targets the auxin signaling pathway, which is essential for the growth and development of plants. By inhibiting this pathway, DCPB prevents the growth of broadleaf weeds, while leaving crops unaffected.
Biochemical and Physiological Effects:
DCPB has been shown to have a low toxicity to non-target organisms, including mammals, birds, fish, and insects. The compound has a low persistence in the environment, which reduces the risk of accumulation in soil and water. DCPB has also been found to have a low potential for bioaccumulation in the food chain.
实验室实验的优点和局限性
DCPB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities. DCPB is also highly stable, which makes it easy to handle and store. However, DCPB has some limitations for use in lab experiments. The compound has a low solubility in water, which can make it difficult to dissolve in some experimental conditions. DCPB can also exhibit some variability in its effectiveness depending on the type of broadleaf weed being targeted.
未来方向
There are several future directions for research on DCPB. One area of research is the development of new formulations of DCPB that can improve its effectiveness against resistant weeds. Another area of research is the investigation of the long-term effects of DCPB on the environment, including its impact on soil microorganisms and the potential for groundwater contamination. Additionally, research could focus on the potential use of DCPB in combination with other herbicides to develop more effective weed control strategies.
科学研究应用
DCPB has been extensively studied for its herbicidal properties and its impact on the environment. The compound has been found to be highly effective against a wide range of broadleaf weeds, including weeds that are resistant to other herbicides. DCPB has also been shown to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-pyrazin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-10-3-4-12(11(16)8-10)21-7-1-2-14(20)19-13-9-17-5-6-18-13/h3-6,8-9H,1-2,7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVPHLBGHDXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
